

#### What is the mechanism of action of JN122?

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An In-depth Technical Guide to the Mechanism of Action of JN122

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**JN122** is a novel, potent, and selective spiroindoline-containing small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] It has demonstrated robust anti-tumor efficacy in preclinical models, particularly in cancers harboring wild-type p53.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of **JN122**, including its molecular target, downstream signaling effects, and cellular consequences. The information is compiled from peer-reviewed scientific literature to support further research and development of this promising therapeutic agent.

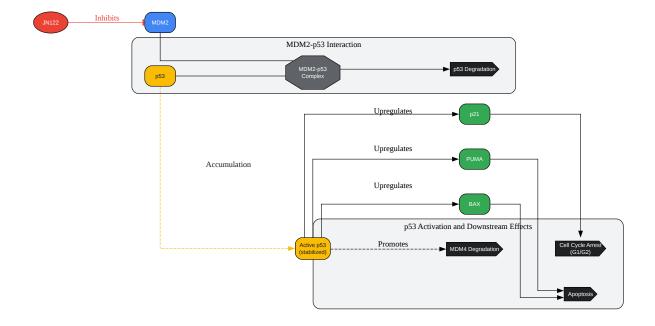
## Core Mechanism of Action: Inhibition of the MDM2p53 Interaction

The primary mechanism of action of **JN122** is the disruption of the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2][3] In many cancers with wild-type p53, the function of p53 is suppressed by overexpression of MDM2, which targets p53 for proteasomal degradation.[1][2] By binding to MDM2, **JN122** competitively inhibits the binding of p53, thereby preventing its degradation and leading to the accumulation and activation of p53.[1][2] Activated p53 can then transcriptionally activate its target genes, resulting in various anti-tumor effects.



### **Signaling Pathway of JN122 Action**

The signaling cascade initiated by **JN122**'s inhibition of the MDM2-p53 interaction is depicted below.



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Caption: Mechanism of action of JN122.

#### **Dual Activity against MDM2 and MDM4**

In addition to its potent inhibition of the MDM2-p53 interaction, **JN122** also exhibits moderate activity against MDM4 (also known as MDMX).[1][2] MDM4 is a homolog of MDM2 that also negatively regulates p53. Furthermore, **JN122** has been observed to promote the degradation of MDM4, providing an additional mechanism for p53 activation.[1][3]

#### **Quantitative Data**

The following tables summarize the key quantitative data for **JN122** from preclinical studies.

Table 1: In Vitro Binding Affinity and Cellular Potency of JN122

| Target/Cell Line                  | Assay Type                   | Value   | Reference |
|-----------------------------------|------------------------------|---------|-----------|
| MDM2                              | Binding Affinity (Ki)        | 0.7 nM  |           |
| MDM4                              | Binding Affinity (Ki)        | 527 nM  | _         |
| RKO (colorectal carcinoma)        | Cell Proliferation<br>(IC50) | 43.2 nM |           |
| U2OS (osteosarcoma)               | Cell Proliferation<br>(IC50) | 10.8 nM |           |
| A549 (lung carcinoma)             | Cell Proliferation<br>(IC50) | 2.9 nM  |           |
| MSTO-211H<br>(mesothelioma)       | Cell Proliferation<br>(IC50) | 9.48 nM |           |
| HepG2 (hepatocellular carcinoma)  | Cell Proliferation (IC50)    | 0.32 nM | -         |
| HEK-293 (normal embryonic kidney) | Cell Proliferation<br>(IC50) | 4.28 μΜ |           |



Table 2: In Vivo Efficacy of JN122 in a MOLM-13

Xenograft Mouse Model

| Dose (oral) | Outcome                              | Reference |
|-------------|--------------------------------------|-----------|
| 25 mg/kg    | Increased median survival            |           |
| 50 mg/kg    | Increased median survival            |           |
| 100 mg/kg   | Increased median survival to 31 days |           |

## **Experimental Protocols**

Detailed experimental protocols for the key assays used to characterize the mechanism of action of **JN122** can be found in the Supporting Information of the primary publication:

 Cheng, J. et al. Discovery of JN122, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein—Protein Interaction and Exerts Robust In Vivo Antitumor Efficacy. J. Med. Chem. 2023, 66 (24), 16991–17025.[1]

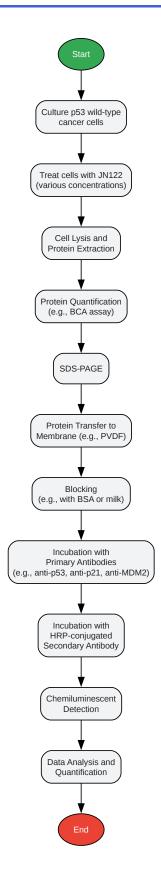
The Supporting Information provides methodologies for:

- Antiproliferative assays (CellTiter-Glo)
- Quantitative PCR (qPCR) analysis of gene expression
- Flow cytometry for cell cycle analysis
- · Western blotting for protein expression analysis

# Illustrative Experimental Workflow: Western Blot Analysis

The following diagram illustrates a typical workflow for assessing the effect of **JN122** on protein expression levels.





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Caption: Western Blot Workflow for JN122.



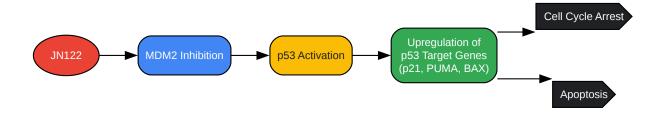
#### **Cellular Effects of JN122**

The activation of p53 by **JN122** leads to several downstream cellular effects that contribute to its anti-tumor activity.

- Upregulation of p53 Target Genes: Treatment with JN122 leads to a dose-dependent increase in the expression of p53, its downstream target p21, and MDM2 (due to the p53-MDM2 feedback loop). It also upregulates the pro-apoptotic genes PUMA and BAX.
- Cell Cycle Arrest: JN122 induces cell cycle arrest, with an increased proportion of cells in the G2 phase at higher concentrations. This is consistent with the upregulation of the cell cycle inhibitor p21.
- Induction of Apoptosis: By upregulating pro-apoptotic proteins like PUMA and BAX, JN122
   promotes programmed cell death in cancer cells.[1][3]

#### **Logical Relationship of JN122's Cellular Effects**

The following diagram illustrates the logical progression from target engagement to the ultimate cellular outcomes.



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Caption: Cellular effects of JN122.

#### Conclusion

**JN122** is a potent MDM2-p53 interaction inhibitor with a well-defined mechanism of action. Its ability to reactivate the p53 tumor suppressor pathway through both MDM2 inhibition and promotion of MDM4 degradation makes it a compelling candidate for the treatment of cancers



with wild-type p53. The data presented in this guide provide a solid foundation for further investigation into the clinical potential of **JN122**.

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